(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene
Overview
Description
The compound contains several functional groups including a phenyl group, an ethoxy group, a dimethylamino group, and a trimethylacetoxy group. These groups are likely to confer specific chemical properties to the compound, such as polarity, reactivity, and potential for forming hydrogen bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains three phenyl rings, which are likely to contribute to the compound’s rigidity and planarity. The presence of the ethoxy and dimethylamino groups suggests that the compound might have some degree of polarity .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the ethoxy group might undergo nucleophilic substitution reactions, while the dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO3/c1-7-28(23-11-9-8-10-12-23)29(24-13-17-26(18-14-24)34-22-21-32(5)6)25-15-19-27(20-16-25)35-30(33)31(2,3)4/h8-20H,7,21-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLSGPNTAAJWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399245 | |
Record name | (E)-1-[4-[2-(N,N-DIMETHYLAMINO)ETHOXY]PHENYL]-1-[4-(TRIMETHYLACETOXY)PHENYL]-2-PHENYLBUT-1-ENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene | |
CAS RN |
177748-19-5 | |
Record name | (E)-1-[4-[2-(N,N-DIMETHYLAMINO)ETHOXY]PHENYL]-1-[4-(TRIMETHYLACETOXY)PHENYL]-2-PHENYLBUT-1-ENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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